molecular formula C10H13ClO3 B135071 4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one CAS No. 142183-74-2

4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one

Cat. No.: B135071
CAS No.: 142183-74-2
M. Wt: 216.66 g/mol
InChI Key: SRHFHLQXMPGZFX-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-1-oxaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro-fused oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one typically involves the reaction of a suitable precursor with chloroacetyl chloride under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base, such as sodium hydroxide, to form the spirocyclic structure. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is unique due to its chloroacetyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

142183-74-2

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

4-(2-chloroacetyl)-1-oxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C10H13ClO3/c11-6-8(12)7-5-9(13)14-10(7)3-1-2-4-10/h7H,1-6H2

InChI Key

SRHFHLQXMPGZFX-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)CCl

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)CCl

Synonyms

1-Oxaspiro[4.4]nonan-2-one, 4-(chloroacetyl)- (9CI)

Origin of Product

United States

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